ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Carboxylation: The sulfonylated pyrazole is reacted with ethyl 4-piperidinecarboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester or sulfonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both solubility and reactivity are important.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
ethyl 1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-4-17-11(3)13(10-15-17)22(19,20)16-8-6-12(7-9-16)14(18)21-5-2/h10,12H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWCPKIWYHRAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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